molecular formula C15H24Cl2N2O B1460624 4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride CAS No. 2173107-42-9

4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride

Cat. No. B1460624
CAS RN: 2173107-42-9
M. Wt: 319.3 g/mol
InChI Key: JXCCYCQNJURATB-UHFFFAOYSA-N
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Description

“4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride” is a chemical compound with the formula C15H24Cl2N2O and a molecular weight of 319.27 . It is available for bulk custom synthesis and procurement .

Scientific Research Applications

Chemical Structure and Repurposing Efforts

The compound's scaffold, related to chloroquine and its derivatives, has been explored for repurposing beyond antimalarial effects due to its biochemical properties. Research has identified its potential in managing various diseases, including infectious and non-infectious diseases. This involves studying the compound's chemical structure, biological evaluation, and potential therapeutic applications, aiming to leverage its biochemical properties for new therapeutic areas (Njaria et al., 2015).

Antimalarial and Antimicrobial Activity

The compound, due to its structural similarities with chloroquine and piperaquine, has been involved in antimalarial efficacy studies. Piperaquine, for instance, showcases the compound's potential as part of combination therapies against malaria, underlining its safety and efficacy against Plasmodium falciparum and Plasmodium vivax malaria (Gargano et al., 2011). Additionally, its antiviral prospects against HSV have been noted, highlighting the compound's broader antimicrobial potential beyond malaria (Zhang Yi-zh, 2006).

Cancer Therapy and Pharmacological Importance

The compound's scaffold is a privileged structure in drug discovery, particularly in anticancer therapies. Tetrahydroisoquinolines, related structures, show promise in cancer therapy, demonstrating the potential of such compounds in drug development for various therapeutic areas including cancer, infectious diseases, and CNS disorders (Singh & Shah, 2017). Isoquinoline derivatives, sharing a structural motif with the compound , are recognized for their broad pharmacological importance, including anti-fungal, anti-Parkinsonism, and anti-tumoral activities, among others (Danao et al., 2021).

Drug Development and Molecular Mechanisms

Explorations into the compound's role in drug development have covered a wide range of molecular mechanisms and potential therapeutic applications. These include its potential in modulating nicotinic acetylcholine receptors, suggesting its application in cognitive enhancement and therapy for neuropsychiatric conditions (Buccafusco et al., 2009). Furthermore, the compound's activity as a DPP IV inhibitor underscores its relevance in diabetes treatment, highlighting its versatility in addressing a range of diseases through different molecular pathways (Mendieta et al., 2011).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.2ClH/c18-15(7-9-16-10-8-15)12-17-11-3-5-13-4-1-2-6-14(13)17;;/h1-2,4,6,16,18H,3,5,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCCYCQNJURATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3(CCNCC3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride
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4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride
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4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride
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4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride
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4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride
Reactant of Route 6
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4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride

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